
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as Compound 26, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. Synthesized in 2006, Compound 26 has been shown to have promising results in preclinical studies, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Activity Research on ureas derived from phenethylamines, similar in structure to 1-(4-(Dimethylamino)phenethyl)-3-(2-(trifluoromethyl)phenyl)urea, shows significant enzyme inhibitory activities against human carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds have also demonstrated good antioxidant properties, suggesting potential therapeutic applications in conditions where oxidative stress and enzyme dysregulation are factors (Aksu et al., 2016).
Molecular Folding and Complexation Studies on heterocyclic ureas (amides) reveal their capability to undergo concentration-dependent unfolding to form multiply hydrogen-bonded complexes. This feature is indicative of their potential in the development of new materials and molecular recognition processes, where the control of molecular architecture is crucial (Corbin et al., 2001).
Potential Anticancer Agents Compounds synthesized from phenethylamine-based ureas have been evaluated for their cytotoxicity against human adenocarcinoma cells, showing promising results as potential anticancer agents. The exploration of these ureas in cancer research highlights their potential in the development of new therapeutic strategies (Gaudreault et al., 1988).
Sensing and Capture of Picric Acid Research into the sensing and capture of picric acid by derivatives of 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which share structural similarities with the compound , demonstrates the potential of these materials in environmental monitoring and safety applications. Their selective fluorescence quenching abilities indicate a route towards the development of highly sensitive detectors for explosives or toxic substances (Vishnoi et al., 2015).
Propiedades
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-24(2)14-9-7-13(8-10-14)11-12-22-17(25)23-16-6-4-3-5-15(16)18(19,20)21/h3-10H,11-12H2,1-2H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCCXOOZPZDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![2-(4-chlorobenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2400173.png)
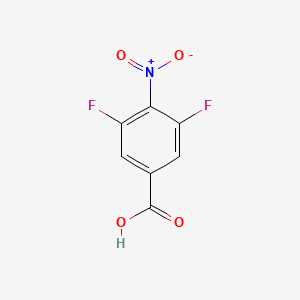
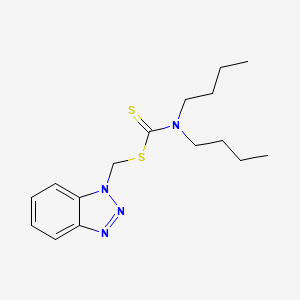
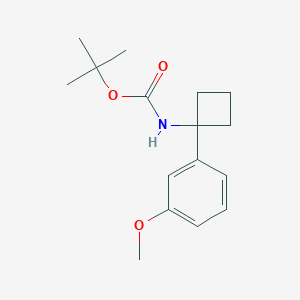
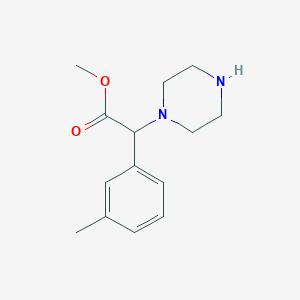
![(E)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2400180.png)
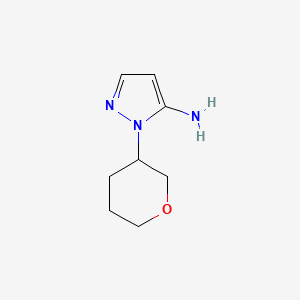
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-amine](/img/structure/B2400183.png)
![N-(3-Acetylphenyl)-9-amino-2,3-dihydro-1,4-dioxino[2,3-g]thieno[2,3-b]quinoline-8-carboxamide](/img/structure/B2400185.png)
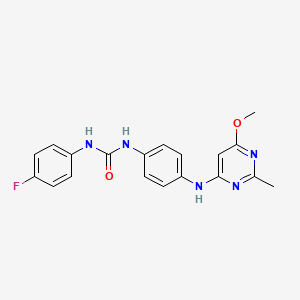
![4-(4-chlorophenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2400189.png)
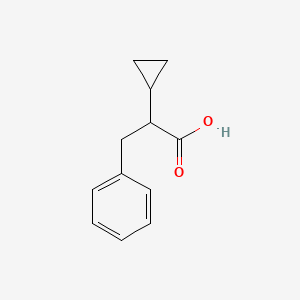
![Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate](/img/structure/B2400191.png)